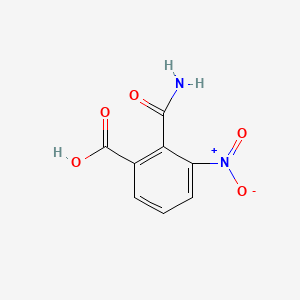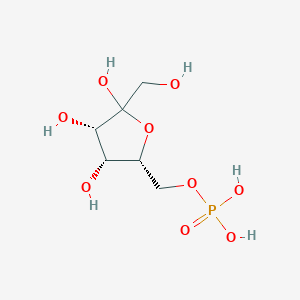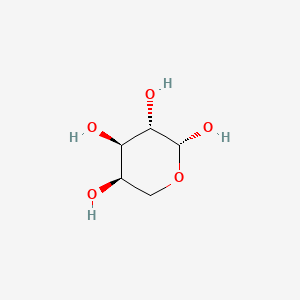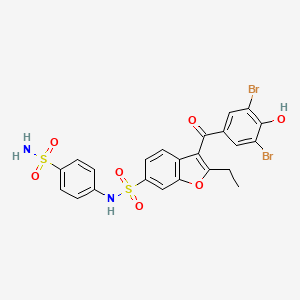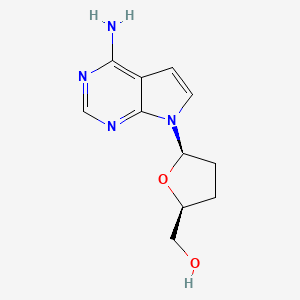
3-(Piperazin-1-yl)propanenitrile
Übersicht
Beschreibung
3-(Piperazin-1-yl)propanenitrile is a heterocyclic organic compound that belongs to the family of piperazine derivatives. It has a unique chemical structure that contains a piperazine ring attached to a propanenitrile group. The molecular formula of this compound is C7H13N3 .
Synthesis Analysis
The synthesis of 3-(Piperazin-1-yl)propanenitrile or similar compounds often involves multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives was synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of 3-(Piperazin-1-yl)propanenitrile was characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The compound contains a piperazine ring attached to a propanenitrile group.Wissenschaftliche Forschungsanwendungen
Antifungal Activity
This compound has been shown to exhibit moderate antifungal activity against certain strains of Candida albicans and Candida glabrata. It’s part of a series of compounds synthesized as potential antifungal agents .
Antipsychotic Drug Substance
Derivatives of 3-(Piperazin-1-yl)propanenitrile act as dopamine and serotonin antagonists. These properties make them useful as antipsychotic drug substances, providing a pathway for the development of new treatments for psychiatric disorders .
Antiviral and Anti-HIV-1 Activity
Piperazine derivatives, including those of 3-(Piperazin-1-yl)propanenitrile, have shown a range of biological activities, including antiviral and anti-HIV-1 effects. This makes them valuable in the research for new therapies against viral infections .
MC4 Receptor Agonistic Activity
Some derivatives are known to exhibit MC4 receptor agonistic activity, which could have implications in treating conditions like obesity or erectile dysfunction .
Synthesis of Benzothiazole Derivatives
The compound is used in the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which have been designed and synthesized through a multi-step procedure .
Intermediate for Chemical Synthesis
3-(Piperazin-1-yl)propanenitrile serves as an intermediate in the synthesis of various chemical compounds, including amphiphatic piperazine, pyrazine, and pyridine derivatives .
Wirkmechanismus
Target of Action
3-(Piperazin-1-yl)propanenitrile is a compound that has been found to have significant biological activity. It is a hybrid compound consisting of isothiazole and piperazine moieties . Piperazine derivatives, such as 3-(Piperazin-1-yl)propanenitrile, have a wide range of biological activities and are used in various fields of medicine . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The mode of action of 3-(Piperazin-1-yl)propanenitrile involves its interaction with its targets, leading to changes in the biological system. The compound’s interaction with its targets, such as dopamine and serotonin receptors, results in antagonistic effects . This means that the compound prevents the activation of these receptors, thereby inhibiting the effects of dopamine and serotonin.
Biochemical Pathways
The biochemical pathways affected by 3-(Piperazin-1-yl)propanenitrile are primarily those involving dopamine and serotonin. By acting as an antagonist, the compound can affect the signaling pathways of these neurotransmitters, leading to downstream effects such as changes in mood, behavior, and perception .
Result of Action
The result of the action of 3-(Piperazin-1-yl)propanenitrile is primarily observed at the molecular and cellular levels. By acting as an antagonist to dopamine and serotonin receptors, the compound can alter neurotransmitter signaling and lead to changes in cellular function . This can result in a variety of effects, depending on the specific context and environment.
Action Environment
The action of 3-(Piperazin-1-yl)propanenitrile can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other substances that can interact with the same targets. Additionally, factors such as temperature and pH can influence the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
3-piperazin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOFPBMQTXKONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366009 | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)propanenitrile | |
CAS RN |
34064-86-3 | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)
![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)


![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)
